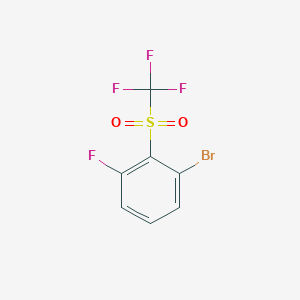

1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene

Description

Properties

Molecular Formula |

C7H3BrF4O2S |

|---|---|

Molecular Weight |

307.06 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene |

InChI |

InChI=1S/C7H3BrF4O2S/c8-4-2-1-3-5(9)6(4)15(13,14)7(10,11)12/h1-3H |

InChI Key |

YROZTZWPZLTDGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(=O)(=O)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene typically involves:

- Selective bromination of a suitably substituted fluorobenzene or trifluoromethylsulfonylbenzene derivative.

- Introduction or presence of the trifluoromethylsulfonyl group at the 2-position.

- Control of regioselectivity to avoid isomeric byproducts such as 1-bromo-2-fluoro- or 1-bromo-4-fluoro- derivatives.

- Purification steps to isolate the target compound with high purity.

Preparation of 1-Bromo-3-Fluorobenzene as a Key Intermediate

A foundational step is the preparation of 1-bromo-3-fluorobenzene, which serves as a precursor for further functionalization:

- According to a Japanese patent (JP4896186B2), 1-bromo-3-fluorobenzene can be synthesized by brominating fluorobenzene or related benzene derivatives (ethylbenzene, toluene, xylene, phenol, 1,2-dimethoxybenzene) at temperatures between 10 to 100 °C over 12 to 24 hours. This method yields high-purity 1-bromo-3-fluorobenzene with minimal formation of difficult-to-separate isomers such as 1-bromo-2-fluorobenzene and 1-bromo-4-fluorobenzene.

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | Fluorobenzene or substituted benzene | 1-Bromo-3-fluorobenzene |

| Brominating agent | Bromine | Selective bromination |

| Temperature | 10–100 °C | 12–24 hours |

| Purity | High purity with minimal isomers | Facilitates downstream synthesis |

Introduction of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (-SO2CF3) group is a strongly electron-withdrawing substituent often introduced via nucleophilic aromatic substitution or sulfonylation reactions on appropriately functionalized aromatic rings.

- While direct literature on the trifluoromethylsulfonylation of 1-bromo-3-fluorobenzene is limited, analogous processes use trifluoromethanesulfonyl chloride (triflyl chloride) or trifluoromethanesulfonic anhydride reagents to install the -SO2CF3 group on aromatic substrates bearing activating groups or halogens.

- The position 2-substitution (ortho to bromine) can be achieved by starting with 2-(trifluoromethylsulfonyl)fluorobenzene derivatives and then brominating selectively at the 3-position or vice versa, depending on the directing effects and reaction conditions.

Selective Bromination of Trifluoromethylsulfonyl-Substituted Fluorobenzenes

Selective bromination in the presence of trifluoromethylsulfonyl groups requires mild conditions to avoid polybromination or substitution at undesired positions:

- Patents related to bromination of trifluoromethoxybenzene derivatives (similar in electron-withdrawing character to trifluoromethylsulfonyl) describe bromination with N-bromosuccinimide (NBS) or other brominating agents in the presence of weak acids at low temperatures (0–5 °C) to achieve regioselective mono-bromination with high yields (up to 84%).

- These methods involve careful control of reaction time, temperature, and stoichiometry to minimize byproducts.

| Parameter | Condition | Outcome |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) | Selective mono-bromination |

| Temperature | 0–5 °C | High regioselectivity |

| Reaction time | 1–2 hours | Avoids polybromination |

| Yield | Up to 84% | High purity product |

Lithiation and Functional Group Interconversion

Advanced synthetic routes use lithiation of bromofluorobenzene derivatives for further functionalization:

- An example from synthetic literature describes the lithiation of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene at –78 °C with n-butyllithium, followed by reaction with electrophiles to introduce additional substituents or convert functional groups.

- This approach allows for the introduction of the trifluoromethylsulfonyl group via electrophilic sulfonylation or coupling reactions after lithiation.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Lithiation | n-Butyllithium, –78 °C | Generate aryllithium intermediate |

| Electrophilic reaction | Trifluoromethylsulfonyl electrophile | Install -SO2CF3 group |

| Workup | Quenching, extraction, purification | Isolate target compound |

Stability and Purification

- The target compound, due to its halogen and trifluoromethylsulfonyl substituents, exhibits good stability under ambient conditions.

- Purification typically involves column chromatography on silica gel with hexane/ethyl acetate mixtures or distillation under reduced pressure to achieve high purity.

- Analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the structure and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium- and copper-catalyzed cross-couplings for C–C and C–heteroatom bond formation.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the bromine position:

Grignard Reagent Formation

The bromide undergoes magnesium insertion for subsequent functionalization:

| Step | Conditions | Intermediate | Application |

|---|---|---|---|

| Grignard formation | Mg, I₂, THF, 45°C | Phenylmagnesium bromide derivative | Transmetalation with trimethyl borate yields boronic acids |

Reduction/Oxidation Pathways

While direct data on redox reactions of this compound is limited, analogous trifluoromethylsulfonyl-substituted aromatics show:

-

Reduction : Catalytic hydrogenation removes halogens or reduces sulfonyl groups under high-pressure H₂.

-

Oxidation : Stability against common oxidants (e.g., KMnO₄, HNO₃) due to electron-withdrawing groups.

Halogen Exchange Reactions

Fluorine or bromine may undergo displacement under specific conditions:

| Reagent | Conditions | Outcome |

|---|---|---|

| KF/18-crown-6 | DMF, 100°C | Potential bromine-fluorine exchange (hypothetical based on structural analogs) |

Key Reactivity Trends

Scientific Research Applications

1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and other biologically active compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms, as well as the trifluoromethylsulfonyl group, allows the compound to participate in a range of chemical reactions. These interactions can affect molecular pathways and lead to the formation of different products .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Trifluoromethylsulfonyl (-SO₂CF₃) vs. Trifluoromethyl (-CF₃): The -SO₂CF₃ group is a stronger EWG than -CF₃ due to the sulfonyl moiety, which enhances the compound’s electrophilicity and stabilizes negative charges. This makes it suitable for applications requiring high redox potentials, such as positron acceptors in energy storage .

- Halogen Position (Br, F): Bromine at position 1 acts as a leaving group in nucleophilic substitution reactions, while fluorine at position 3 provides steric and electronic modulation. For example, 1-bromo-3-chloro-2-(trifluoromethyl)benzene () undergoes Suzuki-Miyaura coupling more readily than its fluoro analogs due to chlorine’s lower electronegativity .

Biological Activity

1-Bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and a trifluoromethylsulfonyl group attached to a benzene ring. This compound's unique molecular structure (C₇H₃BrF₄O₂S) contributes to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in drug development.

The molecular weight of this compound is approximately 243.0 g/mol. The trifluoromethylsulfonyl group enhances the compound's lipophilicity and metabolic stability, which are important factors influencing its biological interactions.

- Enzyme Inhibition : Similar halogenated compounds have been noted for their ability to inhibit specific enzymes, which can lead to anti-inflammatory or anti-cancer effects.

- Receptor Modulation : The presence of the trifluoromethylsulfonyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter uptake or other signaling pathways.

- Antimicrobial Activity : Halogenated benzenes are known for their antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.

Case Study 1: Structure-Activity Relationship (SAR)

Research has demonstrated that the introduction of halogen groups significantly alters the biological activity of aromatic compounds. For instance, studies on oxazolidinones indicate that structural modifications can enhance accumulation and efficacy against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . This suggests that this compound could be evaluated for similar antibacterial properties.

Case Study 2: Trifluoromethyl Group Influence

The trifluoromethyl group has been shown to increase the potency of various drugs by enhancing their lipophilicity and metabolic stability . This characteristic is crucial for compounds targeting the central nervous system or those requiring prolonged action in vivo.

Data Table: Comparison of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-fluoro-2-(trifluoromethylsulfonyl)benzene, and how do reaction conditions influence yield?

The synthesis of brominated trifluoromethylsulfonyl benzenes typically involves electrophilic aromatic substitution or functional group interconversion. For example, bromination of fluorinated precursors using reagents like N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media has been reported for analogous compounds . Key factors include:

- Temperature control : Reactions conducted at 0–20°C minimize side reactions (e.g., over-bromination) .

- Catalytic systems : Lewis acids (e.g., H₂SO₄) enhance regioselectivity, particularly for directing groups like -CF₃ and -SO₂ .

- Purification : Distillation or column chromatography is critical due to the presence of isomers (e.g., para/meta bromo derivatives) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- NMR spectroscopy : NMR is essential for confirming trifluoromethylsulfonyl (-SO₂CF₃) and fluorine substituents, with chemical shifts typically between -70 to -80 ppm for -CF₃ groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₃BrF₄O₂S: theoretical 305.94 g/mol) .

- Chromatography : HPLC with UV detection at 254 nm resolves impurities, particularly brominated byproducts .

Q. What safety protocols are recommended for handling this compound?

- Storage : Inert conditions (argon/nitrogen) at -20°C to prevent decomposition .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to potential release of HF or HBr during hydrolysis .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., bromine gas) .

Advanced Research Questions

Q. How do electronic effects of the -SO₂CF₃ group influence reactivity in cross-coupling reactions?

The -SO₂CF₃ group is a strong electron-withdrawing group (EWG), which:

- Deactivates the benzene ring , reducing electrophilic substitution but enhancing oxidative stability .

- Facilitates Suzuki-Miyaura couplings : The EWG increases the electrophilicity of the bromine atom, enabling Pd-catalyzed couplings with aryl boronic acids under mild conditions (e.g., 60°C, 12h) .

- Complicates nucleophilic aromatic substitution (NAS) : Steric hindrance from -CF₃ and -SO₂ groups requires high temperatures (>100°C) or microwave-assisted synthesis .

Q. What are the challenges in using this compound for designing high-performance polymers?

- Thermal stability : The -SO₂CF₃ group improves thermal resistance (decomposition >300°C), but bromine can act as a flame retardant or degradation initiator under UV exposure .

- Solubility : Polar solvents (e.g., DMF, DMSO) are required for polymerization due to the compound’s hydrophobicity .

- Material compatibility : Blending with ionic liquids (e.g., [EMIM][Tf₂N]) enhances conductivity but may reduce mechanical strength .

Q. How can computational methods predict substituent effects on redox properties?

- Density Functional Theory (DFT) : Calculations on frontier molecular orbitals (HOMO/LUMO) reveal redox potentials. For example, -SO₂CF₃ lowers LUMO energy, making the compound a candidate for n-type organic semiconductors .

- Molecular dynamics (MD) : Simulates interactions with electrolytes in energy storage applications, predicting ion diffusion coefficients .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Meta-analysis : Compare solvent systems (e.g., THF vs. toluene) and catalyst loadings across studies .

- Reproducibility checks : Variables like trace moisture or oxygen levels in reactions can drastically alter yields .

- Isomer identification : Use 2D NMR (e.g., NOESY) to distinguish between ortho/para brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.